Dimethyl suberimidate dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of dimethyl suberimidate involves the creation of symmetrical bis(imido esters), which resemble dimethyl suberimidate in their ability to cross-link protein subunits. These compounds are synthesized for specific applications, such as studying the quaternary structure of proteins, by creating cross-links that can be broken by simple treatment with sodium periodate for easier identification of linked species (Coggins, Hooper, & Perham, 1976).
Molecular Structure Analysis
Although direct molecular structure analysis of dimethyl suberimidate dihydrochloride itself is not extensively reported, the related compounds' molecular structures, like dimethyltin dichloride, have been determined using techniques such as gas-electron diffraction, offering insights into bond lengths and angles that can be extrapolated to understand the structural characteristics of similar compounds (Fujii & Kimura, 1971).
Chemical Reactions and Properties
Dimethyl suberimidate dihydrochloride acts by forming amidine linkages with primary amino groups in proteins, leading to the cross-linking of protein subunits within oligomeric macromolecules. This reaction is prevalent in its use for studying the subunit structure of proteins and the nearest neighbor relationships of proteins in complex structures such as viruses and ribosomes (Dodson, 2000).
Physical Properties Analysis
The specific physical properties of dimethyl suberimidate dihydrochloride, such as melting point, boiling point, and solubility, are essential for its application in biochemical research. These properties dictate the conditions under which the reagent can be used for cross-linking experiments. However, detailed physical properties specific to dimethyl suberimidate dihydrochloride were not found in the provided literature.
Chemical Properties Analysis
Dimethyl suberimidate dihydrochloride exhibits bifunctionality, enabling it to cross-link amino groups within proteins. This chemical property is crucial for its role in biochemical research, facilitating the study of protein structures and interactions. The reagent's ability to form stable cross-links between protein subunits allows for the analysis of protein complexes and the investigation of protein functions in various biological processes (Davies & Stark, 1970).
Scientific Research Applications
Dimethyl suberimidate dihydrochloride is a chemical compound often used in scientific research . Here are some of its known applications:
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Cross-linking Agent for Protein Research
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Modification of Tyrosinase
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Preparation of Collagen-Calcium Phosphate Composites
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Chemical Modification of Tyrosinase
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Cross-linker for Synthesis of Collagen-Calcium Phosphate Composites
- Application : Dimethyl suberimidate dihydrochloride is used as a cross-linker for the synthesis of collagen-calcium phosphate composites . These composites have potential applications in bone tissue engineering.
- Results : The resulting composites can have properties that make them useful in the field of bone tissue engineering, such as biocompatibility and mechanical strength .
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Cross-linking Agent for Protein Research
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Chemical Modification of Enzymes
- Application : This compound is used for the chemical modification of enzymes . This involves altering the structure of enzymes to change their properties or functions.
- Results : The modified enzymes can have altered properties or functions, which can be useful in various applications in research and industry .
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Cross-linker for Synthesis of Biocompatible Materials
- Application : Dimethyl suberimidate dihydrochloride is used as a cross-linker for the synthesis of biocompatible materials . These materials have potential applications in biomedical engineering, such as in the development of implants or prosthetics.
- Results : The resulting composites can have properties that make them useful in the field of biomedical engineering, such as biocompatibility and mechanical strength .
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Cross-linking Agent for Protein Research
Safety And Hazards
Future Directions
Dimethyl suberimidate dihydrochloride has been used in a magnetic bead-based cfDNA extraction method . This method yielded a 56% higher extraction efficiency than that of a commercial product (QIAamp kit) . The instant binding mechanism of amine coupling between the microbeads and DMS–DNA complexes significantly reduced the processing time . These results highlight the potential of this magnetic bead-based homobifunctional crosslinker platform for extraction of cfDNA from blood plasma .
Relevant Papers The paper titled “Rapid and Efficient Extraction of Cell-Free DNA Using Homobifunctional Crosslinkers” discusses the use of Dimethyl suberimidate dihydrochloride in a magnetic bead-based cfDNA extraction method . Another paper titled “Intermolecular Cross-linking of Monomeric Proteins and Cross-linking of Oligomeric Proteins as a Probe of Quaternary Structure” also discusses the use of Dimethyl suberimidate dihydrochloride .
properties
IUPAC Name |
dimethyl octanediimidate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-13-9(11)7-5-3-4-6-8-10(12)14-2;;/h11-12H,3-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKCDNKCNSNFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCCCCC(=N)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067850 | |
Record name | Octanediimidic acid, dimethyl ester, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Dimethyl suberimidate dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13192 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethyl suberimidate dihydrochloride | |
CAS RN |
34490-86-3 | |
Record name | Dimethyl suberimidate dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034490863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanediimidic acid, 1,8-dimethyl ester, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanediimidic acid, dimethyl ester, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-dimethoxyoctane-1,8-diyldiammonium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.